molecular formula C7H15ClO2S B1527455 Heptane-4-sulfonyl chloride CAS No. 920-88-7

Heptane-4-sulfonyl chloride

Cat. No.: B1527455
CAS No.: 920-88-7
M. Wt: 198.71 g/mol
InChI Key: OWMJFQIHJFOWPP-UHFFFAOYSA-N
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Description

Heptane-4-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative of heptane, characterized by a sulfonyl chloride functional group attached to the fourth carbon of the heptane chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-4-sulfonyl chloride can be synthesized through the chlorosulfonation of heptane. The reaction involves treating heptane with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group at the fourth carbon position. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal yields and purity. The resulting product is then purified through distillation and other standard purification techniques to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Heptane-4-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfonyl acids or sulfonic acids.

  • Reduction: Reduction reactions can produce heptane-4-sulfonic acid or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various sulfonate esters, amides, or thioethers.

Scientific Research Applications

Heptane-4-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in organic synthesis, particularly in the preparation of sulfonated derivatives and intermediates for various chemical reactions.

Comparison with Similar Compounds

  • Benzene-4-sulfonyl chloride

  • Toluene-4-sulfonyl chloride

  • Xylene-4-sulfonyl chloride

  • Ethylbenzene-4-sulfonyl chloride

Properties

IUPAC Name

heptane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJFQIHJFOWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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